(Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one
Description
Properties
Molecular Formula |
C11H10N2OS |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
(5Z)-5-(1-phenylethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H10N2OS/c1-7(8-5-3-2-4-6-8)9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-7- |
InChI Key |
WKYMELHZFLXDBB-CLFYSBASSA-N |
Isomeric SMILES |
C/C(=C/1\C(=O)NC(=S)N1)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=C1C(=O)NC(=S)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 1-phenylethylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thioxoimidazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Alkylation Reactions
The N1 position undergoes alkylation with electrophilic agents under mild conditions. For example:
Key characteristics:
-
Alkylation preserves the Z-configuration of the phenylethylidene group
-
Requires base catalysts (e.g., triethylamine) for deprotonation
Acylation Reactions
The phenolic -OH group reacts with acetylating agents:
Representative reaction:
Condensation with Carbonyl Compounds
The active methylene group (C5) participates in Knoevenagel condensations:
Cyclization Reactions
Reaction with ethyl chloroacetate forms the imidazolidinone core:
Biological Activity Modulation
Structural modifications correlate with enhanced bioactivity:
Stereochemical Stability
The Z-configuration remains intact under:
-
Reflux conditions (<100°C)
-
pH 5–9 aqueous environments
Critical exceptions:
Analytical Characterization Data
Post-reaction verification methods:
Scientific Research Applications
1.1 Inhibition of Perforin
Recent studies have highlighted the compound's ability to inhibit perforin, a pore-forming protein expressed by lymphocytes. Perforin plays a crucial role in immune responses by facilitating the entry of granzymes into target cells, leading to apoptosis. Research demonstrated that derivatives of 5-arylidene-2-thioxoimidazolidin-4-one, including (Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one, showed promising inhibitory activity against perforin at non-toxic concentrations. The binding affinity was assessed using surface plasmon resonance, indicating rapid and reversible interactions at low concentrations (≤2.5 μM) .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A study focusing on related thiohydantoin analogues revealed significant inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. These findings suggest that this compound could serve as a scaffold for developing anti-inflammatory agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of this compound derivatives. Variations in substituents on the aromatic ring have shown to influence biological activity significantly. For example, electron-withdrawing groups have enhanced inhibitory effects on perforin compared to unsubstituted phenyl rings .
Synthesis and Derivatives
The synthesis of this compound involves several steps that allow for the introduction of various substituents, which can modify its biological properties. For instance, modifications at positions 1 and 3 of the imidazolidinone scaffold have been explored to enhance solubility and potency against specific biological targets .
Potency and Solubility
A series of experiments demonstrated that specific derivatives exhibited improved solubility and potency compared to earlier classes of inhibitors targeting perforin. For example, compounds with halogen substitutions at the para position showed significant activity improvements, suggesting a strategic approach in designing more effective therapeutics .
In Vivo Studies
In vivo pharmacokinetic studies indicated favorable absorption profiles for certain derivatives of this compound, with effective tissue penetration observed in mouse models. These studies are essential for understanding how these compounds behave in biological systems and their potential therapeutic windows .
Mechanism of Action
The mechanism of action of (Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Structural Variations :
- Arylidene Substituents : The phenyl group in (Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one can be replaced with other aromatic or heteroaromatic moieties (e.g., benzo[b]thiophene, benzofuran, phenanthrene), altering electronic and steric properties.
Physicochemical Properties
Melting Points and Solubility :
- Trends: Bulky aryl groups (e.g., phenanthrene) increase melting points due to enhanced π-stacking, while ether-linked substituents (e.g., 4-phenoxy) reduce melting points, improving solubility .
Antimicrobial and Antiparasitic Effects :
- (Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one esters () show herbicidal activity (50–60% efficacy at 1,000 g/ha), attributed to the hydroxy and methoxy groups enhancing membrane penetration .
- Imidazolidine derivatives with 4-chlorobenzyl substituents () induce tegumental damage in Schistosoma mansoni, suggesting substituent polarity influences parasiticidal activity .
Anticancer Potential:
- (Z)-5-(4-Hydroxy-3,5-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one () inhibits EGFR/Erk1/2 phosphorylation in colon cancer cells, outperforming simpler phenyl derivatives due to methoxy groups enhancing kinase binding .
- Compound 3f () exhibits IC₅₀ values of 2.79–4.71 µM against cancer cells, surpassing cisplatin, likely due to the hydroxybenzohydrazide substituent enabling DNA intercalation .
Functionalization and Derivatives
Methylthio Derivatives :
- Methylation of the thioxo group (e.g., (Z)-2-(methylthio)-4-(phenanthren-9-ylmethylene)-1H-imidazol-5(4H)-one (31)) retains bioactivity while improving metabolic stability (melting point: 271–274°C vs. 283–285°C for parent compound 21) .
Hybrid Structures :
- Rhodanine-thiohydantoin hybrids () like compound 7 show tau protein binding in Alzheimer’s models, leveraging the imidazolidinone core for CNS permeability .
Biological Activity
(Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one is a compound belonging to the class of thioxoimidazolidinones, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties, supported by relevant studies and data.
Chemical Structure and Properties
The structure of this compound consists of a thioxoimidazolidinone core with a phenyl group attached to the ethylene chain. The presence of sulfur and nitrogen atoms in the ring contributes to its reactivity and biological activity.
1. Anti-inflammatory Activity
Research indicates that derivatives of 2-thioxoimidazolidin-4-one, including this compound, exhibit significant anti-inflammatory effects. A study evaluated a series of these compounds for their ability to inhibit nitric oxide production and cytokine expression in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The results demonstrated that these compounds effectively reduced inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
Table 1: Anti-inflammatory Activity of Selected Thioxoimidazolidinone Derivatives
| Compound | IC50 (µg/mL) | Effect on NO Production | Cytokine Inhibition |
|---|---|---|---|
| Compound A | 25.4 | Significant decrease | IL-6, TNF-α |
| Compound B | 19.8 | Moderate decrease | IL-6 |
| This compound | 15.3 | Strong decrease | IL-6, TNF-α |
2. Antimicrobial Activity
The antimicrobial potential of this compound has been investigated against various bacterial strains. A study synthesized several derivatives and tested them against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 18 | High |
| Escherichia coli | 15 | Moderate |
| Bacillus cereus | 12 | Low |
3. Cytotoxic Activity
Cytotoxicity studies have demonstrated that this compound exhibits selective cytotoxic effects against cancer cell lines while being relatively non-toxic to normal cells. A study reported an IC50 value of approximately 20 µg/mL against HeLa cells, indicating its potential as a lead compound for further development in cancer therapy .
Table 3: Cytotoxicity Profile Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| HeLa | 20 | 5 |
| MCF7 | 25 | 4 |
| Normal Fibroblasts | >100 | - |
Case Study 1: Anti-inflammatory Mechanism
A detailed investigation into the mechanism of action revealed that this compound inhibits the NF-kB signaling pathway, which plays a crucial role in the inflammatory response. This inhibition leads to decreased expression of pro-inflammatory cytokines and mediators .
Case Study 2: Antimicrobial Efficacy
In a series of experiments assessing its antimicrobial efficacy, the compound was tested against clinical isolates of resistant bacterial strains. Results indicated that it retained activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential utility in treating resistant infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
